N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride
CAS No.: 938515-57-2
Cat. No.: VC8324974
Molecular Formula: C11H17ClN2O
Molecular Weight: 228.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 938515-57-2 |
|---|---|
| Molecular Formula | C11H17ClN2O |
| Molecular Weight | 228.72 |
| IUPAC Name | 3-amino-N-(4-ethylphenyl)propanamide;hydrochloride |
| Standard InChI | InChI=1S/C11H16N2O.ClH/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12;/h3-6H,2,7-8,12H2,1H3,(H,13,14);1H |
| Standard InChI Key | JEOCEDGMFGWGQZ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CCN.Cl |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)CCN.Cl |
Introduction
Chemical Identification and Nomenclature
Systematic Naming and Molecular Formula
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-amino-N-(4-ethylphenyl)propanamide hydrochloride . Its molecular formula, C₁₁H₁₇ClN₂O, reflects the incorporation of a chloro group from the hydrochloride counterion and a nitrogen-rich backbone derived from beta-alaninamide. The systematic name emphasizes the substitution pattern on the phenyl ring (4-ethyl) and the amide linkage to the beta-alaninamide moiety.
Synonyms and Registry Identifiers
The compound is cataloged under multiple synonyms across chemical databases, including:
-
1269383-20-1
-
938515-57-2
-
3-amino-N-(4-ethylphenyl)propanamide hydrochloride
These identifiers facilitate cross-referencing in chemical literature, though its relatively recent discovery (first registered in 2011) limits its presence in historical research.
Structural Characteristics
Molecular Geometry and Bonding
The compound’s structure consists of three primary components:
-
A 4-ethylphenyl group providing hydrophobic character.
-
A beta-alaninamide backbone (3-aminopropanamide) enabling hydrogen bonding via its amine and amide functional groups.
-
A hydrochloride counterion enhancing solubility in polar solvents.
The ethyl group at the para position of the phenyl ring introduces steric bulk and lipophilicity, which may influence interactions with biological targets or solubility in organic matrices .
2D and 3D Structural Representations
The SMILES notation (CCC1=CC=C(C=C1)NC(=O)CCN.Cl) encodes the compound’s connectivity, while the InChIKey (JEOCEDGMFGWGQZ-UHFFFAOYSA-N) provides a unique descriptor for database searches . Computational models predict a planar phenyl ring with the ethyl group extending orthogonally, minimizing steric clash with the amide group (Fig. 1).
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇ClN₂O |
| Molecular Weight | 228.72 g/mol |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CCN.Cl |
| InChIKey | JEOCEDGMFGWGQZ-UHFFFAOYSA-N |
Synthesis and Production
Reported Synthetic Routes
-
Reductive amination: Coupling 4-ethylaniline with beta-alanine using carbodiimide-based coupling agents.
-
Salt formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .
Industrial Scalability Challenges
The lack of reported large-scale production methods suggests unresolved challenges in:
-
Optimizing yield while minimizing byproducts.
-
Purifying the hydrochloride salt without decomposition.
Pharmacological and Toxicological Profile
Absence of Bioactivity Data
No in vitro or in vivo studies evaluating the compound’s pharmacological effects, toxicity, or pharmacokinetics are available. This gap precludes definitive statements about its safety or therapeutic potential.
Predictive Toxicology Insights
Computational models (e.g., ProTox-II) estimate moderate hepatotoxicity risk due to the aryl moiety, though experimental validation is required .
Future Research Directions
Priority Investigations
-
Synthetic optimization: Developing reproducible, high-yield synthesis protocols.
-
Biological screening: Assessing affinity for biological targets (e.g., enzymes, receptors).
-
Solubility and stability studies: Characterizing behavior in aqueous and organic solvents.
Collaborative Opportunities
Partnerships between academic and industrial entities could accelerate the compound’s adoption as a scaffold for drug discovery or materials engineering.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume